molecular formula C11H12FNO B8539292 2-(2-Fluoro-3-methoxyphenyl)-2-methylpropanenitrile

2-(2-Fluoro-3-methoxyphenyl)-2-methylpropanenitrile

Cat. No. B8539292
M. Wt: 193.22 g/mol
InChI Key: HUPXWYOGXDMHKW-UHFFFAOYSA-N
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Patent
US07662821B2

Procedure details

4 g (24.22 mmol) of 2-fluoro-3-methoxybenzyl cyanide is dissolved in 38 ml of N,N-dimethylformamide and mixed with 6.87 g (48.35 mmol) of methyl iodide. At 0° C., 2.11 g (48.35 mmol) of sodium hydride (55%) is added in portions within 45 minutes. After 20 hours of stirring at room temperature, the batch is poured into ice water and extracted three times with 200 ml each of diethyl ether. The organic phases are washed with water and brine and dried. After the desiccant is filtered off and after the solvent is spun off, the residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane). 4.66 g (99.5%) of the desired compound is isolated.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step Two
Quantity
2.11 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
99.5%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][C:5]#N.[CH3:13]I.[H-].[Na+].C[N:18]([CH3:21])C=O>>[F:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([CH3:13])([CH3:5])[C:21]#[N:18] |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC1=C(CC#N)C=CC=C1OC
Name
Quantity
38 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
6.87 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
2.11 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 20 hours of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with 200 ml each of diethyl ether
WASH
Type
WASH
Details
The organic phases are washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
After the desiccant is filtered off
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC1=C(C=CC=C1OC)C(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.66 g
YIELD: PERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.